BenchChemオンラインストアへようこそ!

1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Acetyl-CoA carboxylase Spirochromanone Metabolic disease

1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924769-64-2) is a synthetic spirocyclic small molecule with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol. It features a 3,4-dihydro-2H-1-benzopyran (chroman) ring spiro-fused at the 2-position to a piperidine ring, with a hydroxyl substituent at the 7-position of the chroman and an acetyl group on the piperidine nitrogen.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 924769-64-2
Cat. No. B2615347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
CAS924769-64-2
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1
InChIInChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)5-4-12-2-3-13(18)10-14(12)19-15/h2-3,10,18H,4-9H2,1H3
InChIKeyQAJLHPPOYDXRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924769-64-2): Spirocyclic Chroman-Piperidine Scaffold for CNS and Metabolic Disorder Research


1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924769-64-2) is a synthetic spirocyclic small molecule with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It features a 3,4-dihydro-2H-1-benzopyran (chroman) ring spiro-fused at the 2-position to a piperidine ring, with a hydroxyl substituent at the 7-position of the chroman and an acetyl group on the piperidine nitrogen . The spiro junction imposes conformational restriction on the piperidine ring, a structural feature exploited in medicinal chemistry to enhance receptor subtype selectivity and metabolic stability [1]. This compound belongs to the broader class of spiro[chroman-2,4'-piperidine] derivatives, which have been investigated as sigma receptor ligands, GPR119 agonists, HDAC inhibitors, and ion channel modulators [1][2]. It is commercially available at purities of 97–98% from multiple suppliers .

Why Closely Related Spiro[chroman-2,4'-piperidine] Analogs Cannot Substitute for 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in Drug Discovery Programs


The spiro[chroman-2,4'-piperidine] scaffold is exquisitely sensitive to even single-point structural modifications. Substitution at the 7-position of the chroman ring with a hydroxyl group introduces a hydrogen bond donor/acceptor that is absent in unsubstituted analogs, directly altering ligand-receptor interaction fingerprints and physicochemical properties such as logP and aqueous solubility [1]. The acetyl group on the piperidine nitrogen distinguishes this compound from N–H, N–Boc, N–benzyl, or N–arylcarboxamide analogs, each of which exhibits divergent sigma receptor subtype selectivity, metabolic stability, and blood-brain barrier penetration profiles [2][3]. Critically, the absence of a 4-oxo substituent on the chroman ring separates this compound from the extensively studied spiro[chroman-2,4'-piperidin]-4-one ACC inhibitor series, meaning that potency and SAR data from that class cannot be extrapolated to this chemotype [4]. These cumulative structural differences make generic substitution scientifically unsound for any program requiring reproducible pharmacological or ADME outcomes.

1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924769-64-2): Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation from the Spiro[chroman-2,4'-piperidin]-4-one ACC Inhibitor Series: Absence of the 4-Oxo Group

The target compound lacks the 4-oxo group that defines the spiro[chroman-2,4'-piperidin]-4-one ACC inhibitor pharmacophore [1]. In the ACC inhibitor series, the most potent compound (38j) achieved a respiratory quotient reduction in C57BL/6J mice indicative of whole-body fat oxidation, but this in vivo activity is contingent on the 4-oxo moiety, which participates in key hydrogen-bonding interactions within the ACC active site [1]. The target compound, bearing a 7-hydroxy instead of a 4-oxo, is predicted to have negligible ACC inhibitory activity and is instead positioned for sigma receptor or GPCR targets where the 7-OH group provides a distinct pharmacophoric element [2].

Acetyl-CoA carboxylase Spirochromanone Metabolic disease

7-Hydroxy Substitution Confers Hydrogen Bond Donor/Acceptor Capacity Absent in Unsubstituted Spiro[chromane-2,4'-piperidine]

The 7-hydroxy group on the chroman ring introduces a hydrogen bond donor (HBD) and an additional hydrogen bond acceptor (HBA) not present in the unsubstituted spiro[chromane-2,4'-piperidine] core (CAS 147372-85-8) [1]. This modification increases the topological polar surface area (tPSA) by approximately 20.2 Ų (from ~12.5 Ų for the parent to ~32.7 Ų for the target) and reduces calculated logP, directly impacting membrane permeability and CNS penetration potential [2]. In sigma receptor ligand SAR, the presence and position of hydroxyl/methoxy substituents on the aromatic portion of spirocyclic piperidines have been shown to modulate sigma-1 vs. sigma-2 selectivity by factors exceeding 10-fold [3].

Hydrogen bonding Ligand-receptor interaction Physicochemical property

N-Acetyl vs. N-Boc Protection: Divergent Metabolic Stability and Downstream Synthetic Utility

The N-acetyl group on the target compound differentiates it from the corresponding N-Boc-protected analog, tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS not assigned, available from multiple vendors) . The N-acetyl group is metabolically more stable than N-Boc, which undergoes rapid acid-catalyzed or esterase-mediated cleavage in vitro and in vivo [1]. For researchers conducting cellular assays or in vivo studies, the N-acetyl analog avoids the confounding release of the free piperidine (which itself may have off-target activity) that occurs with Boc deprotection [2]. The acetyl group also provides a distinct electronic environment: the amide bond restricts piperidine ring conformation differently than a carbamate, influencing target engagement kinetics.

Metabolic stability Protecting group strategy Synthetic intermediate

Commercially Available Purity (97–98%) vs. Lower-Purity or Custom-Synthesis-Only Analogs

The target compound is available off-the-shelf at certified purities of 97% (Chemenu, Catalog CM219036) and 98% (Leyan, Catalog 1537869) . In contrast, several closely related analogs—including 7-hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS 1198416-86-2) and spiro[chromane-2,4'-piperidine]-4-ol (CAS 935534-37-5)—are either available only at lower purities or require custom synthesis with lead times of 3–4 weeks . The target compound is also available from Biosynth at 50 mg and 500 mg scale with defined pricing ($340 and $1,000 respectively), enabling budget-conscious procurement for initial screening . Storage at 2–8°C is recommended [1].

Chemical purity Procurement Quality control

Recommended Application Scenarios for 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924769-64-2) Based on Quantitative Differentiation Evidence


Sigma-1/Sigma-2 Receptor Subtype Selectivity Profiling in CNS Drug Discovery

The spiro[chroman-2,4'-piperidine] scaffold is a privileged chemotype for sigma receptor ligand development [1]. The 7-hydroxy substitution and N-acetyl group of this compound provide a distinct pharmacophoric signature for sigma-1 vs. sigma-2 selectivity screening, as established by Maier & Wünsch (2002), who demonstrated that aromatic substituents and N-substitution on spiropiperidines can shift sigma-1/sigma-2 selectivity ratios by >100-fold [1]. This compound should be prioritized over the 4-oxo ACC inhibitor series when the biological target is sigma receptors, not acetyl-CoA carboxylase [2]. Recommended primary assay: competitive radioligand binding against [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) in guinea pig brain membrane preparations.

GPR119 Agonist Scaffold Exploration for Type 2 Diabetes Programs

Koshizawa et al. (2018) identified spiro[chromane-2,4'-piperidine] derivatives as potent, orally bioavailable GPR119 agonists, with lead compounds demonstrating EC50 values in the nanomolar range in cAMP accumulation assays [3]. The target compound's 7-hydroxy and N-acetyl substitution pattern differentiates it from the published GPR119 leads, which predominantly feature N-arylcarboxamide and 4-substituted chromane motifs. This compound can serve as a structurally distinct starting point for exploring GPR119 SAR beyond the chemical space covered in the Kowa discovery program, potentially yielding novel intellectual property. Assay context: GPR119 cAMP functional assay in CHO-K1 cells stably expressing human GPR119.

Ion Channel Modulator Screening (Nav1.7, TRPM8) for Pain Indications

Vertex Pharmaceuticals' patent portfolio (WO2012112743A1 and related filings) establishes the chroman-spirocyclic piperidine amide scaffold as a productive template for ion channel modulation, particularly sodium channel (Nav) and TRP channel targets [4]. The target compound, with its N-acetyl group, represents the simplest amide congener in this series and can serve as a minimal pharmacophore probe or a synthetic intermediate for further elaboration to more complex amide derivatives described in the Vertex patents. Researchers should use this compound as a reference standard when benchmarking novel ion channel modulators derived from the spirochroman-piperidine scaffold.

Metabolic Stability Benchmarking of N-Acetyl Spiropiperidines vs. N-Boc and N-H Analogs

The N-acetyl group provides superior metabolic stability compared to N-Boc and N-H congeners, as established by the fundamental principles of protecting group chemistry [5]. This compound is the preferred choice for direct in vitro ADME profiling (microsomal stability, plasma stability, CYP inhibition) where the confounding effects of protecting group deprotection must be avoided. Researchers developing spirochroman-based clinical candidates should use this compound as a stability benchmark when evaluating more elaborate N-substituted analogs, ensuring that metabolic liability is not inadvertently introduced through the choice of piperidine N-substituent.

Quote Request

Request a Quote for 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.